2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 74708-24-0
VCID: VC8364279
InChI: InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1
SMILES: C1CCC(C(C1)CC#N)O
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile

CAS No.: 74708-24-0

Cat. No.: VC8364279

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile - 74708-24-0

Specification

CAS No. 74708-24-0
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile
Standard InChI InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1
Standard InChI Key GAFNITUKNVGWAR-SFYZADRCSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)CC#N)O
SMILES C1CCC(C(C1)CC#N)O
Canonical SMILES C1CCC(C(C1)CC#N)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

2-[(1R,2S)-2-Hydroxycyclohexyl]acetonitrile belongs to the nitrile family, featuring a cyclohexane ring substituted with a hydroxyl group at the (2S) position and an acetonitrile moiety at the (1R) position. The IUPAC name reflects its stereochemistry, critical for its interactions in enantioselective reactions . The molecular structure is represented as:

OH(S)CN(R)\begin{array}{ccc} & \text{OH} & \\ \text{(S)} & \longrightarrow & \text{C} \equiv \text{N} \\ & \text{(R)} & \\ \end{array}

This configuration confers distinct dipole moments and hydrogen-bonding capabilities, impacting solubility and reactivity .

Synthesis and Industrial Production

Catalytic Addition Reactions

The synthesis typically involves the nucleophilic addition of cyanide to cyclohexanone derivatives. In a representative procedure :

  • Substrate Preparation: Cyclohexanone is treated with a cyanide source (e.g., NaCN) in a polar solvent like ethanol.

  • Stereochemical Control: Catalysts such as phase-transfer agents (e.g., tetrabutylammonium hydrogen sulfate) ensure regioselectivity and stereochemical fidelity.

  • Workup: The crude product is purified via recrystallization or chromatography to isolate the (1R,2S) enantiomer.

Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. For example, optimized conditions at 60–80°C with a palladium catalyst achieve turnover frequencies exceeding 200 h1^{-1}.

Applications in Pharmaceutical Chemistry

Intermediate for Chiral Drug Synthesis

The compound’s stereochemistry makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, it serves as a precursor to:

  • Antidepressants: Venlafaxine analogs require chiral intermediates to ensure therapeutic efficacy .

  • Antiviral Agents: Nitrile groups are pivotal in protease inhibitors targeting viral replication.

Recent studies highlight its role in asymmetric hydrogenation reactions to produce β-amino alcohols, key motifs in neuraminidase inhibitors.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.2–1.8 (m, cyclohexyl protons), 2.5 (s, CH2_2CN), 3.1 (br, OH).

  • IR Spectroscopy: Strong absorption at 2240 cm1^{-1} (C≡N stretch).

  • Mass Spectrometry: ESI-MS m/z 140.1 [M+H]+^+.

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